molecular formula C12H16O2 B12597478 4-Hydroxy-2-methyl-1-phenylpentan-1-one CAS No. 648927-82-6

4-Hydroxy-2-methyl-1-phenylpentan-1-one

Cat. No.: B12597478
CAS No.: 648927-82-6
M. Wt: 192.25 g/mol
InChI Key: LMLBCYRWCVQZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-methyl-1-phenylpentan-1-one is an organic compound with the molecular formula C12H16O2 It is a derivative of pentanone, featuring a hydroxyl group and a phenyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methyl-1-phenylpentan-1-one can be achieved through several methods. One common approach involves the aldol condensation reaction between acetophenone and isobutyraldehyde, followed by a reduction step to introduce the hydroxyl group. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The final product is then purified through distillation or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methyl-1-phenylpentan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of 4-oxo-2-methyl-1-phenylpentanoic acid.

    Reduction: Formation of 4-hydroxy-2-methyl-1-phenylpentanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

4-Hydroxy-2-methyl-1-phenylpentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methyl-1-phenylpentan-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

4-Hydroxy-2-methyl-1-phenylpentan-1-one can be compared with other similar compounds such as:

    4-Hydroxy-4-methyl-2-pentanone: Lacks the phenyl group, leading to different chemical properties and applications.

    4-Methyl-1-phenylpentan-1-one:

    2-Methyl-1-phenylpentan-1-one: Lacks both the hydroxyl and phenyl groups, resulting in distinct chemical behavior.

The presence of both the hydroxyl and phenyl groups in this compound makes it unique and versatile for various applications.

Properties

CAS No.

648927-82-6

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-hydroxy-2-methyl-1-phenylpentan-1-one

InChI

InChI=1S/C12H16O2/c1-9(8-10(2)13)12(14)11-6-4-3-5-7-11/h3-7,9-10,13H,8H2,1-2H3

InChI Key

LMLBCYRWCVQZOH-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)O)C(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.